molecular formula C6H5IN4 B13991574 1-Iodoimidazo[1,5-A]pyrazin-8-amine

1-Iodoimidazo[1,5-A]pyrazin-8-amine

Cat. No.: B13991574
M. Wt: 260.04 g/mol
InChI Key: SRHLXNMZXPSFQO-UHFFFAOYSA-N
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Description

1-Iodoimidazo[1,5-a]pyrazin-8-amine is a chemical intermediate designed for research and development applications. This compound features an iodine atom at the 1-position and an amine group at the 8-position, making it a valuable scaffold for constructing diverse molecular libraries via cross-coupling reactions . The imidazo[1,5-a]pyrazine core is a privileged structure in drug discovery . Specifically, the 8-amino-imidazo[1,5-a]pyrazine pharmacophore is recognized as a key motif for developing potent and selective inhibitors of therapeutic targets. For instance, analogs based on this structure have been reported as reversible inhibitors of Bruton's Tyrosine Kinase (BTK) for the potential treatment of rheumatoid arthritis . Furthermore, structurally related imidazo[1,5-a]pyrazine derivatives have demonstrated significant anti-cancer activities in vitro against various human cancer cell lines, such as HepG2, MCF-7, and A375 . The iodine substituent provides a reactive handle for further functionalization, allowing researchers to explore structure-activity relationships and optimize lead compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Specific physicochemical data, handling precautions, and analytical information for this particular compound should be verified upon receipt.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

1-iodoimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C6H5IN4/c7-5-4-6(8)9-1-2-11(4)3-10-5/h1-3H,(H2,8,9)

InChI Key

SRHLXNMZXPSFQO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=C2C(=N1)N)I

Origin of Product

United States

Synthetic Methodologies for 1 Iodoimidazo 1,5 a Pyrazin 8 Amine

Precursor Synthesis and Functionalization Strategies

The synthesis of 1-Iodoimidazo[1,5-a]pyrazin-8-amine is contingent on the successful preparation and sequential modification of key precursors. This involves the initial construction of the fused imidazo[1,5-a]pyrazine (B1201761) ring system, followed by the strategic introduction of the iodo and amino functionalities at the C-1 and C-8 positions, respectively.

Synthesis of the Imidazo[1,5-a]pyrazine Core

The construction of the foundational imidazo[1,5-a]pyrazine core can be approached through several synthetic routes. One common strategy involves the cyclization of an appropriately substituted aminomethylpyrazine derivative. A key starting material for this approach is (3-chloropyrazin-2-yl)methanamine (B113001) nih.govnih.govsigmaaldrich.com. This precursor can be synthesized from 2,3-dichloropyrazine (B116531) through a reaction with (diphenylmethylidene)methanamine followed by acidic hydrolysis google.com.

The cyclization to form the imidazo[1,5-a]pyrazine ring can then be achieved by reacting the aminomethylpyrazine with a suitable reagent to form the imidazole (B134444) ring. For instance, treatment of N-((3-chloropyrazin-2-yl)methyl)amides with a dehydrating agent such as phosphorus oxychloride can induce cyclization to yield the 8-chloroimidazo[1,5-a]pyrazine (B1590546) google.com. This intermediate is also commercially available, offering an alternative starting point for the synthesis sigmaaldrich.comalfa-chemistry.comangenechemical.comcalpaclab.com.

Another approach to the imidazo[1,5-a]pyrazine system involves a one-pot, three-component reaction. For example, the condensation of a 2-aminoazine, an aldehyde, and an isocyanide, catalyzed by an acid like p-toluenesulfonic acid, can directly generate substituted imidazo[1,2-a]pyrazines, a related isomer researchgate.net. While not directly yielding the [1,5-a] isomer, this highlights the utility of multicomponent reactions in constructing such fused heterocyclic systems.

Starting Material Reagents and Conditions Product Yield (%) Reference
(3-Chloropyrazin-2-yl)methanamine derivativePOCl₃, MeCN, 80°C8-Chloroimidazo[1,5-a]pyrazine derivativeGood google.com
2-Aminopyrazine (B29847), Aldehyde, Isocyanidep-TsOH, room temperature3-Aminoimidazo[1,2-a]pyrazine derivativeReasonable researchgate.net

Introduction of Halogen Functionality at the C-1 Position

With the imidazo[1,5-a]pyrazine core in hand, the next critical step is the introduction of the iodine atom at the C-1 position. Direct iodination of the imidazo[1,5-a]pyrazin-8-amine (B1506158) precursor is one possible route. Reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent can be employed for the direct C-H iodination of electron-rich heterocyclic systems researchgate.netnih.govbeilstein-archives.org. For instance, ultrasound-assisted iodination of related imidazo[1,2-a]pyridines with molecular iodine and tert-butyl hydroperoxide (TBHP) has been shown to be effective nih.gov.

An alternative and often more controlled approach is a two-step process involving initial bromination followed by a halogen exchange reaction. The C-1 position of the imidazo[1,5-a]pyrazine ring can be selectively brominated using a reagent like N-bromosuccinimide (NBS) in a suitable solvent such as DMF reddit.com.

Following the successful bromination to yield 1-bromoimidazo[1,5-a]pyrazin-8-amine, a Finkelstein reaction can be employed to convert the bromo-substituent to the desired iodo-group sigmaaldrich.comnih.govnih.govresearchgate.netrsc.org. This classic SN2 reaction typically involves treating the bromo-compound with an excess of sodium iodide in a solvent like acetone, where the lower solubility of the resulting sodium bromide drives the reaction to completion nih.govnih.gov. For aromatic systems, this transformation may be catalyzed by copper(I) iodide nih.gov.

Substrate Halogenating Agent Conditions Product Yield (%) Reference
Imidazo[1,2-a]pyridine (B132010)I₂, TBHP, EtOHUltrasound3-Iodoimidazo[1,2-a]pyridineHigh nih.gov
(R)-benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylateNBS, DMFRoom Temperature, 1h(R)-benzyl 3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate95% reddit.com
Alkyl BromideNaI, AcetoneRefluxAlkyl IodideHigh nih.gov

Amine Group Installation and Protection/Deprotection Tactics

The introduction of the amine group at the C-8 position is a crucial transformation. Starting from the 8-chloroimidazo[1,5-a]pyrazine, a nucleophilic aromatic substitution (SNAr) reaction can be performed. This typically involves heating the chloro-derivative with a source of ammonia (B1221849), such as ammonia in a sealed tube or an ammonia equivalent, in a suitable solvent.

Given the reactivity of the amino group, it is often necessary to employ protection/deprotection strategies during the synthesis, particularly before the halogenation step at the C-1 position. The tert-butoxycarbonyl (Boc) group is a common choice for protecting primary amines google.comrsc.orgresearchgate.netfishersci.co.ukgoogle.commasterorganicchemistry.comorganic-chemistry.org. The protection of an aminopyrazine can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) google.comgoogle.com.

Once the desired transformations on the molecule are complete, the Boc group can be readily removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) is commonly used for the deprotection of Boc-protected amines, typically proceeding smoothly at room temperature fishersci.co.ukmasterorganicchemistry.com.

Reaction Reagents and Conditions Product Reference
Boc ProtectionAmine, Boc₂O, Et₃N, Solvent (e.g., THF, DCM)Boc-protected amine google.comgoogle.com
Boc DeprotectionBoc-protected amine, TFA, DCMAmine fishersci.co.ukmasterorganicchemistry.com

Optimized Synthetic Routes for this compound

Based on the foregoing strategies, a plausible and optimized multi-step synthetic route for this compound can be proposed.

Multistep Reaction Sequences and Yield Optimization

Route 1: Starting from 8-Chloroimidazo[1,5-a]pyrazine

Amination: The commercially available 8-chloroimidazo[1,5-a]pyrazine is subjected to amination to introduce the amino group at the C-8 position, yielding imidazo[1,5-a]pyrazin-8-amine. Optimization of this step would involve screening different ammonia sources, catalysts (such as palladium-based catalysts for Buchwald-Hartwig amination), solvents, and temperatures to maximize the yield.

Boc Protection: The resulting imidazo[1,5-a]pyrazin-8-amine is then protected with a Boc group to prevent side reactions during the subsequent halogenation step.

Iodination: The Boc-protected imidazo[1,5-a]pyrazin-8-amine is then iodinated at the C-1 position using a suitable iodinating agent like NIS or I₂/TBHP. Reaction conditions would need to be carefully controlled to ensure regioselectivity.

Deprotection: Finally, the Boc protecting group is removed under acidic conditions to afford the target compound, this compound.

Route 2: Starting from (3-Chloropyrazin-2-yl)methanamine

Cyclization and Amination: A more convergent approach could involve the synthesis of an 8-amino-substituted imidazo[1,5-a]pyrazine precursor directly. For example, a derivative of (3-aminopyrazin-2-yl)methanamine could be used in a cyclization reaction.

Bromination: The resulting imidazo[1,5-a]pyrazin-8-amine would then be brominated at the C-1 position using NBS.

Halogen Exchange: The 1-bromo-8-amino-imidazo[1,5-a]pyrazine is then converted to the 1-iodo analogue via a Finkelstein reaction. The amine group may require protection prior to this step to avoid side reactions.

Optimization of yields at each step would involve careful control of reaction parameters such as stoichiometry of reagents, reaction time, temperature, and purification methods. The use of microwave irradiation could also be explored to potentially shorten reaction times and improve yields in certain steps, such as the halogenation or cyclization.

Stereochemical Considerations in Synthesis

The final target molecule, this compound, is achiral. However, stereochemical considerations may become relevant if chiral starting materials or reagents are used in the synthesis of precursors. For instance, some reported syntheses of related compounds utilize chiral auxiliaries or precursors, such as (R)-N-Boc-piperidine-3-carboxylic acid, to introduce specific stereochemistry into a substituent on the imidazo[1,5-a]pyrazine core google.com. If such a synthetic route were adapted, the stereochemistry of the precursor would need to be considered, although it would not affect the stereochemistry of the final achiral target compound itself. In the direct synthesis of the unsubstituted core, stereochemical considerations are not applicable.

Green Chemistry Approaches to this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic compounds to reduce environmental impact and improve efficiency. mdpi.com While specific green chemistry protocols for this compound are not extensively documented, established green methods for related N-heterocycles can be applied. These approaches focus on minimizing waste, avoiding hazardous substances, and improving atom economy. mdpi.com

Key green strategies applicable to the synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water or anisole (B1667542). Iron-catalyzed C-H amination for the construction of similar imidazole-fused rings has been successfully performed in anisole, with water as the only byproduct. organic-chemistry.org

Sonochemistry: Ultrasonic irradiation can accelerate reaction rates, improve yields, and reduce the need for harsh conditions. The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, a related scaffold, has been efficiently achieved using ultrasound in an aqueous ethanol (B145695) medium, highlighting a simple, fast, and environmentally friendly protocol. bme.hu A sonochemical approach for synthesizing 1,3,5-triazine (B166579) derivatives in water was found to be significantly "greener" than conventional heating methods. nih.gov

Catalytic Reactions: Employing catalysts, rather than stoichiometric reagents, minimizes waste. Metal-catalyzed reactions, such as those using palladium or copper, are central to the synthesis and inherently align with green chemistry principles by enabling reactions with high efficiency and selectivity under milder conditions. nih.govmdpi.com The use of oxygen from the air as the terminal oxidant in some cyclization reactions further enhances the green profile by producing water as the sole byproduct. organic-chemistry.orgnih.gov

Table 1: Overview of Potential Green Chemistry Approaches

Green Chemistry Principle Application in Heterocycle Synthesis Potential Benefit for this compound Reference
Alternative Solvents Use of water or anisole for cyclization and amination reactions. Reduced use of volatile organic compounds (VOCs). organic-chemistry.orgnih.gov
Energy Efficiency Ultrasonic irradiation to promote reactions at lower temperatures and shorter times. Faster synthesis, lower energy consumption. bme.hu
Waste Reduction Use of air as a terminal oxidant in dehydrogenation steps. Water as the only byproduct, improving atom economy. organic-chemistry.orgnih.gov

| Catalysis | Iodine-catalyzed multicomponent reactions for building imidazo-fused systems. | Low-cost, readily available, and benign catalyst. | nih.gov |

Catalyst Systems and Reaction Condition Optimization in this compound Preparation

The preparation of this compound relies heavily on catalytic systems to construct the heterocyclic core and introduce the required functional groups. Optimization of reaction conditions such as catalyst choice, solvent, temperature, and pressure is critical for achieving high yields and purity, especially in large-scale production.

Palladium catalysts are arguably the most versatile and widely used transition metals in the synthesis of complex organic molecules, including imidazo[1,5-a]pyrazine derivatives. mdpi.com They are instrumental in forming key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Palladium-Catalyzed Amination: The introduction of the 8-amino group onto the pyrazine (B50134) ring often employs a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. semanticscholar.org This reaction is a gold standard for C-N bond formation and has been used in the multi-kilogram synthesis of various kinase inhibitors with related structures. semanticscholar.org The choice of palladium precursor (e.g., Pd₂(dba)₃) and ligand (e.g., DavePhos, Xantphos) is crucial for reaction efficiency. semanticscholar.orgnih.gov

Palladium-Catalyzed Cyclization: Palladium catalysts can also facilitate the construction of the fused imidazole ring through intramolecular C-H activation or cross-dehydrogenative coupling (CDC) reactions. nih.govnih.gov These methods can form the heterocyclic system from simpler precursors, often using air as a green oxidant. nih.gov

Other Catalysts: While palladium is dominant, other metal catalysts are also employed.

Copper/Iodine Systems: A copper/iodine co-catalyzed system has been used for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines from α-amino acids and 2-benzoylpyridines. organic-chemistry.org

Iodine Catalysis: Molecular iodine can act as a simple, low-cost Lewis acid catalyst to promote the multicomponent synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives at room temperature. nih.gov This highlights the potential for using iodine not only as a reagent for iodination but also as a catalyst in the synthetic sequence.

Table 2: Catalyst Systems in the Synthesis of Imidazo[1,5-a]pyrazine Analogs

Reaction Type Catalyst System Substrates Product Type Reference
Cross-Dehydrogenative Coupling Pd(OAc)₂ / Air (oxidant) Amine and aldehyde derivatives Fused Imidazo[1,2-a]pyrimidines nih.gov
Buchwald-Hartwig Amination Pd₂(dba)₃ / DavePhos Aryl halide and amine Aryl-NH-Aryl' moiety semanticscholar.org
Intramolecular C-H Activation Pd(OAc)₂ / K₂CO₃ N-(2-bromophenyl)pyrazin-5-amine derivative Indolopyrazine core nih.gov
Decarboxylative Cyclization CuI / I₂ α-amino acids and 2-benzoylpyridines Imidazo[1,5-a]pyridines organic-chemistry.org

| Multicomponent Reaction | I₂ (10 mol%) | 2-aminopyrazine, aryl aldehyde, isocyanide | Imidazo[1,2-a]pyrazines | nih.gov |

The choice of solvent can significantly influence reaction rates, yields, and selectivity by affecting reactant solubility, catalyst stability, and transition state energies. In the synthesis of this compound and its precursors, a range of solvents are employed, and their effects are carefully optimized.

For instance, in the scale-up of a palladium-catalyzed Buchwald-Hartwig amination for a related kinase inhibitor, a biphasic system of 2-methyltetrahydrofuran (B130290) (MeTHF) and water was found to be optimal. semanticscholar.org Attempts to use other common solvents like dioxane or acetonitrile (B52724) (MeCN) failed, demonstrating the critical role of the solvent system. semanticscholar.org The use of aqueous media can also be advantageous from a green chemistry perspective. bme.hu

The thermodynamics of the synthetic steps, particularly cyclization and substitution reactions, are key considerations. Most bond-forming reactions are exothermic, and understanding the heat flow is essential for safe and controlled execution, especially at an industrial scale. The reaction temperature is often a compromise between achieving a reasonable reaction rate and preventing side reactions or decomposition of thermally sensitive intermediates.

Transitioning a synthetic route from the laboratory to an industrial scale introduces significant challenges related to temperature and pressure management.

Temperature Control: Exothermic reactions, such as aminations or nitrations, require robust cooling systems to dissipate heat and prevent thermal runaways. The reaction temperature is precisely controlled to maximize product yield and minimize the formation of impurities. For example, the initial step of a synthesis of 1,3,5-triazine derivatives involves adding an amine to cyanuric chloride at a strictly controlled temperature not exceeding 3°C to ensure selectivity and prevent product decomposition. nih.gov

Pressure Control: While many of the synthetic steps are conducted at atmospheric pressure, certain operations may require pressure control. This is relevant when using low-boiling-point solvents or gaseous reagents. Vacuum conditions are frequently used for solvent removal and distillation at lower temperatures to protect thermally labile compounds. nih.gov The safe management of pressure is a critical aspect of process safety in a manufacturing environment.

Reactivity and Chemical Transformations of 1 Iodoimidazo 1,5 a Pyrazin 8 Amine

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-1 iodo substituent on the imidazo[1,5-a]pyrazine (B1201761) ring is primed for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

Suzuki-Miyaura Coupling at the C-1 Position

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with a boronic acid or its ester, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com While specific literature examples for the Suzuki-Miyaura coupling directly on 1-iodoimidazo[1,5-a]pyrazin-8-amine are not extensively documented, the reactivity of similar iodo-substituted, nitrogen-rich heterocycles is well-established. nih.gov The reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the C-1 position.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For substrates containing unprotected N-H groups, such as the 8-amino group in the target compound, careful selection of the base and reaction conditions is crucial to avoid side reactions and catalyst inhibition. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table presents generalized conditions typical for Suzuki-Miyaura reactions on iodo-heterocycles and is for illustrative purposes.

Parameter Condition Reference
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald precatalysts nih.govnih.gov
Ligand Phosphine-based (e.g., SPhos, XPhos) if not using a precatalyst nih.gov
Boron Reagent Aryl/heteroaryl boronic acid or boronic ester (1.1-1.5 equiv.) nih.govnih.gov
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 equiv.) nih.govnih.gov
Solvent Dioxane/Water, DMF, or Toluene nih.govnih.gov
Temperature 60-110 °C nih.govnih.gov

Other Palladium-Catalyzed C-C Bond Forming Reactions (e.g., Sonogashira, Heck, Negishi)

Beyond the Suzuki reaction, the C-1 iodo group facilitates other essential palladium-catalyzed C-C bond formations.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form a C(sp²)-C(sp) bond, a valuable linkage in pharmaceuticals and materials science. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper salts in the presence of an amine base. organic-chemistry.orgresearchgate.net This method would allow for the introduction of various alkynyl substituents at the C-1 position of the imidazo[1,5-a]pyrazine core.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This reaction is a powerful tool for vinylation and proceeds with high stereoselectivity.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl iodide. The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.

Table 2: Overview of Other Palladium-Catalyzed C-C Coupling Reactions This table outlines general conditions for various cross-coupling reactions applicable to iodo-heterocycles.

Reaction Coupling Partner Typical Catalyst System Key Features Reference
Sonogashira Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuI / Amine Base Forms C-C triple bonds; mild conditions. wikipedia.orgorganic-chemistry.org
Heck Alkene Pd(OAc)₂ / Phosphine (B1218219) Ligand / Base Forms C-C double bonds (vinylation).
Negishi Organozinc Halide Pd(PPh₃)₄ or Ni(acac)₂ High functional group tolerance.

C-N and C-O Bond Forming Reactions via Coupling Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N and C-O bonds from aryl halides. This methodology could theoretically be applied to the C-1 position of this compound to introduce a second amine or an ether linkage, further expanding the structural diversity of its derivatives. Recently, an "aminative Suzuki-Miyaura coupling" has been developed, which joins the pathways of Suzuki and Buchwald-Hartwig reactions, converting aryl halides directly into diaryl amines. nih.gov Such advanced methods could provide novel routes to complex derivatives from the same starting material classes.

Modifications and Derivatizations Involving the Amine Functionality

The C-8 amino group is a key nucleophilic site that allows for a wide range of chemical modifications, crucial for tuning the pharmacological properties of molecules based on the imidazo[1,5-a]pyrazine scaffold. nih.gov

Acylation, Alkylation, and Arylation of the C-8 Amine

Standard organic transformations can be applied to modify the 8-amino group:

Acylation: The amine can be readily acylated using acyl chlorides or activated carboxylic acids to form amides.

Alkylation: Nucleophilic substitution reactions with alkyl halides can introduce alkyl groups onto the amine.

Arylation: C-N coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl substituents.

In the context of developing BTK inhibitors, derivatization of the 8-amino group has been a key strategy. nih.gov For instance, coupling with various carboxylic acids has been shown to be essential for achieving high potency and selectivity. nih.gov

Amide and Carbamate (B1207046) Formation

The formation of amide and carbamate linkages at the C-8 position is a common and vital transformation in drug discovery.

Amide Formation: Amide bonds are typically formed by reacting the C-8 amine with a carboxylic acid using a peptide coupling reagent. Research on imidazo[1,5-a]pyrazine-based BTK inhibitors has demonstrated the successful use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine). nih.gov This reaction allows for the introduction of a diverse range of substituents, which has been shown to be critical for kinase interaction. nih.gov For example, coupling with 2-pyridyl carboxylic acids led to highly potent inhibitors. nih.gov

Carbamate Formation: Carbamates can be synthesized by reacting the amine with chloroformates or by other modern methods, such as those employing carbon dioxide and an alkyl halide. This functional group serves as a stable isostere for amides and can significantly influence the physicochemical properties of the final compound.

Table 3: Example of Amide Formation at the C-8 Position Based on synthetic routes towards 8-amino-imidazo[1,5-a]pyrazine-based BTK inhibitors.

Reactant 1 Reactant 2 Coupling Reagent / Base Solvent Product Type Reference
8-Amino-imidazo[1,5-a]pyrazine derivative Carboxylic Acid (e.g., (R)-N-Boc-piperidine-3-carboxylic acid) HATU / DIEA DMF C-8 Amide nih.gov
8-Amino-imidazo[1,5-a]pyrazine derivative 2-Pyridinecarboxylic acid HATU / DIEA DMF C-8 (Pyridyl)Amide nih.gov

Heterocyclization Reactions Involving the Amine Group

The primary amine at the C8-position serves as a versatile nucleophilic handle for the construction of additional fused heterocyclic rings. This reactivity is analogous to that of other aminopyrazines and related amino-N-heterocycles, which are known precursors for polyfused heterocyclic systems. tandfonline.com By reacting this compound with appropriate bifunctional electrophiles, a third ring can be annulated onto the pyrazine (B50134) moiety.

Common strategies for heterocyclization that could be applicable include:

Condensation with 1,3-Dicarbonyl Compounds: Reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or diethyl malonate, in the presence of an acid catalyst would likely lead to the formation of a fused pyrimidine (B1678525) ring, yielding a pyrimido[4,5-e]imidazo[1,5-a]pyrazine system.

Reaction with α,β-Unsaturated Carbonyl Compounds: Michael addition of the amine to an α,β-unsaturated ketone or ester, followed by intramolecular cyclization and dehydration (a Combes-type reaction), could generate a fused dihydropyridine (B1217469) or pyridinone ring.

Pictet-Spengler Reaction: Condensation with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution, could form a new six-membered ring. However, the electron-deficient nature of the pyrazine ring might render this transformation challenging without strong activation.

Synthesis of Fused Triazines: Reaction with reagents like cyanogen (B1215507) bromide or N-cyanoguanidine could lead to the formation of fused 1,2,4-triazine (B1199460) rings.

These potential transformations are summarized in the table below.

Table 1: Potential Heterocyclization Reactions of the 8-Amino Group

Reagent ClassExample ReagentPotential Product CoreReaction Type
1,3-DicarbonylsAcetylacetonePyrimido[4,5-e]imidazo[1,5-a]pyrazineCondensation/Cyclization
α,β-Unsaturated CarbonylsEthyl acrylateDihydropyridinone-fused systemMichael Addition/Cyclization
AldehydesBenzaldehydeTetrahydro-aza-phenanthrene analoguePictet-Spengler Reaction
Cyanogen DerivativesCyanogen bromideTriazino[4,3-e]imidazo[1,5-a]pyrazineCyclocondensation

Reactivity at the Imidazo[1,5-A]pyrazine Ring System

The imidazo[1,5-a]pyrazine core is an electron-deficient aromatic system due to the presence of three nitrogen atoms. This generally makes it less susceptible to electrophilic attack compared to benzene (B151609) but more prone to nucleophilic substitution, particularly at activated positions. gcwgandhinagar.com

Electrophilic Aromatic Substitution Patterns (if applicable)

Electrophilic aromatic substitution (EAS) on the imidazo[1,5-a]pyrazine ring is expected to be difficult due to the electron-withdrawing nature of the pyrazine nitrogens. gcwgandhinagar.comyoutube.com However, the system is strongly influenced by its substituents. The 8-amino group is a powerful activating group and is ortho-, para-directing. The 1-iodo group is deactivating but also ortho-, para-directing.

Common EAS reactions and their predicted outcomes:

Halogenation: Using mild halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely result in substitution at the C3 position.

Nitration and Sulfonation: These reactions require harsh acidic conditions, which would likely lead to protonation of the ring nitrogens, further deactivating the system and potentially preventing substitution or leading to decomposition. gcwgandhinagar.com If the reaction were to proceed, it would still be expected at the C3 position.

Nucleophilic Aromatic Substitution on Activated Sites

The presence of the iodo group at C1 makes this position a prime site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the fused pyrazine ring system helps to stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. boyer-research.com The iodine atom is a good leaving group, facilitating substitution by a variety of nucleophiles.

This reactivity is synthetically valuable for introducing diverse functionalities at the C1 position.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions at C1

NucleophileReagent ExampleProduct Functional Group at C1
AlkoxidesSodium methoxide (B1231860) (NaOMe)Methoxy (-OCH₃)
AminesPyrrolidinePyrrolidinyl
ThiolsSodium thiophenoxide (NaSPh)Phenylthio (-SPh)
CyanidePotassium cyanide (KCN)Cyano (-CN)

Ring-Opening and Rearrangement Reactions

While specific data for this compound is unavailable, related fused imidazole (B134444) systems are known to undergo ring-opening or rearrangement reactions under certain conditions. For instance, imidazo[1,5-a]quinolines can undergo photochemical ring-opening to form imides. rsc.org Similarly, some imidazo[1,5-a]imidazoles can rearrange to imidazo[1,5-a]pyrimidines in the presence of iodine. rsc.orgnih.gov

It is plausible that the imidazo[1,5-a]pyrazine ring could be susceptible to cleavage under strong acidic or basic conditions, or upon photochemical irradiation, potentially leading to the formation of substituted pyrazine or imidazole derivatives. Such reactions would likely involve the cleavage of the imidazole ring, which is often less stable than the six-membered pyrazine ring.

Functional Group Interconversions of the Iodo- and Amino-Substituents

The iodo and amino groups are highly versatile and can be converted into a wide range of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Reactions of the 1-Iodo Group:

The carbon-iodine bond is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. clockss.org This is one of the most powerful methods for elaborating the core structure.

Suzuki Coupling: Palladium-catalyzed reaction with an aryl or vinyl boronic acid (or ester) to form a C-C bond.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond with vinylation at the C1 position. clockss.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond, replacing the iodine with a substituted amino group.

Deiodination: The iodo group can be removed (replaced with hydrogen) via catalytic hydrogenation or by treatment with a reducing agent like hypophosphorous acid.

Table 3: Key Functional Group Interconversions of the 1-Iodo Group

Reaction NameReagent TypeCatalyst System (Typical)Resulting C1-Substituent
Suzuki CouplingAr-B(OH)₂Pd(PPh₃)₄, baseAryl
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂, CuI, baseAlkynyl
Buchwald-HartwigR₂NHPd(OAc)₂, phosphine ligand, baseDisubstituted amine
DeiodinationH₃PO₂-Hydrogen

Reactions of the 8-Amino Group:

The 8-amino group exhibits typical reactivity of an aromatic amine, allowing for numerous transformations.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would convert the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH).

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine) will form the corresponding amide. This is also a common strategy to protect the amine group.

Alkylation/Arylation: The amino group can be alkylated or arylated, for example, through reductive amination or Buchwald-Hartwig amination.

Conversion to Nitro: Oxidation of the primary amino group to a nitro group can be achieved, though it often requires specific reagents to avoid side reactions. acs.org

Mechanistic Investigations of Reactions Involving 1 Iodoimidazo 1,5 a Pyrazin 8 Amine

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms

The general mechanism for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, provides a foundational understanding of how 1-iodoimidazo[1,5-a]pyrazin-8-amine might react. These reactions are central to forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org

Oxidative Addition and Reductive Elimination Pathways

The catalytic cycle is initiated by the oxidative addition of the aryl iodide, in this case, this compound, to a low-valent palladium(0) complex. This step involves the insertion of the palladium into the carbon-iodine bond, forming a palladium(II) intermediate. chemrxiv.org This process leads to an increase in both the oxidation state and coordination number of the palladium center. The efficiency of this step can be influenced by the nature of the ligands on the palladium catalyst and the electronic properties of the aryl iodide.

The final step of the catalytic cycle is reductive elimination, where the newly formed bond is created, and the desired product is released from the palladium center, regenerating the active palladium(0) catalyst. wikipedia.org For reductive elimination to occur, the groups to be coupled must be in a cis-orientation on the palladium complex.

Understanding Regioselectivity and Chemoselectivity in Transformations

For a molecule like this compound, which possesses multiple potential reaction sites, understanding regioselectivity and chemoselectivity is critical. The imidazo[1,5-a]pyrazine (B1201761) core has several carbon and nitrogen atoms that could potentially react. The presence of both an iodo and an amino group adds another layer of complexity.

In palladium-catalyzed cross-coupling reactions, the reaction would be expected to occur selectively at the C1-iodo position, as the carbon-iodine bond is significantly more reactive towards oxidative addition than C-H or C-N bonds under typical cross-coupling conditions. However, without specific experimental data for this compound, discussions on regioselectivity remain speculative, based on the known reactivity patterns of similar heterocyclic systems.

Chemoselectivity would be a key consideration if the coupling partner also contains reactive functional groups. The choice of catalyst, ligands, and reaction conditions would be crucial to ensure that the desired coupling reaction occurs without unwanted side reactions involving the amino group or the heterocyclic ring system.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic studies are essential for a comprehensive understanding of a reaction mechanism. Such studies can determine the rate-determining step of the catalytic cycle and provide insights into the energy profile of the reaction. For instance, kinetic studies on Sonogashira couplings of various aryl halides have provided information on activation enthalpies and entropies. nih.govresearchgate.net

However, specific kinetic or thermodynamic data for reactions involving this compound are not available in the reviewed literature. Such data would require dedicated experimental studies, for example, by monitoring reaction progress under different conditions of temperature and concentration.

Isotopic Labeling Experiments for Reaction Pathway Delineation

Isotopic labeling is a powerful technique to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. For example, using a deuterated solvent or a substrate labeled with a stable isotope like ¹³C or ¹⁵N can help to elucidate bond-forming and bond-breaking steps.

While isotopic labeling has been used to study the mechanisms of various organic reactions, there are no published reports of such experiments being conducted specifically on this compound to delineate its reaction pathways.

Strategic Role of 1 Iodoimidazo 1,5 a Pyrazin 8 Amine As a Synthetic Intermediate

Construction of Advanced Imidazo[1,5-a]pyrazine-Containing Scaffolds

The 1-iodo-8-amino-imidazo[1,5-a]pyrazine scaffold is a potent precursor for the generation of highly functionalized, advanced molecular frameworks. The carbon-iodine bond at the 1-position is a key synthetic handle, amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the construction of complex molecules with tailored properties.

A prominent example of this strategy is in the synthesis of potent, reversible inhibitors of Bruton's tyrosine kinase (BTK), which are under investigation for the treatment of rheumatoid arthritis and other B-cell-related diseases. nih.govnih.gov In the development of these inhibitors, a closely related analogue, 1-bromo-8-amino-imidazo[1,5-a]pyrazine derivatives, serves as a key intermediate. The bromo group, much like an iodo group, is readily transformed through Suzuki coupling reactions. nih.gov

The general synthetic approach involves the initial construction of the core imidazo[1,5-a]pyrazine (B1201761) ring system, followed by halogenation at the 1-position. This halo-intermediate is then coupled with a variety of boronic acids or their esters to introduce diverse functionalities at this position. The 8-amino group, on the other hand, provides a crucial interaction point with the biological target, often forming key hydrogen bonds within the active site of the enzyme. nih.gov This modular synthetic route underscores the strategic importance of the 1-halo-8-amino-imidazo[1,5-a]pyrazine core in the efficient assembly of advanced, biologically active scaffolds.

Role in Divergent Synthesis Pathways

The reactivity of the 1-iodo group in 1-iodoimidazo[1,5-a]pyrazin-8-amine is not limited to a single type of transformation, making it an excellent linchpin for divergent synthesis strategies. From this common intermediate, a multitude of distinct compound series can be generated by employing different cross-coupling methodologies. This divergent approach is highly efficient in medicinal chemistry, as it allows for the rapid exploration of structure-activity relationships (SAR) around a core scaffold.

The following table illustrates the potential of the 1-iodo group for creating diverse chemical entities through various palladium-catalyzed cross-coupling reactions:

Reaction Type Coupling Partner Resulting Linkage Potential for Diversification
Suzuki-Miyaura Coupling Organoboron Reagents (e.g., boronic acids, boronate esters)C-C (aryl, heteroaryl, vinyl)Introduction of a wide array of aromatic and unsaturated systems. mdpi.comacs.org
Sonogashira Coupling Terminal AlkynesC-C (alkynyl)Creation of linear, rigid extensions to the core scaffold. researchgate.netrsc.org
Buchwald-Hartwig Amination Amines (primary, secondary)C-NFormation of substituted amino derivatives at the 1-position. nih.govnih.gov
Heck Coupling AlkenesC-C (alkenyl)Introduction of vinyl groups, which can be further functionalized.
Stille Coupling OrganostannanesC-CAnother versatile method for C-C bond formation, though less common now due to tin toxicity.

Each of these reactions can be fine-tuned with different catalysts, ligands, and reaction conditions to accommodate a wide range of functional groups on the coupling partners, further expanding the accessible chemical space from a single, key intermediate.

Applications in Fragment-Based Drug Discovery and Lead Optimization (from a synthetic perspective)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target. The imidazo[1,5-a]pyrazin-8-amine (B1506158) core itself can be considered a valuable fragment due to its drug-like properties and its ability to form key interactions with protein targets. The introduction of an iodo group at the 1-position transforms this fragment into a highly versatile platform for fragment evolution and lead optimization.

From a synthetic standpoint, this compound allows for a "fragment growing" or "fragment linking" approach. Once the core fragment is identified to have weak but efficient binding to a target, the iodo group serves as a vector for systematically building out the molecule to improve potency and selectivity. By performing various cross-coupling reactions, medicinal chemists can explore different pockets of the target's binding site, adding substituents that can form additional favorable interactions.

For instance, in the optimization of BTK inhibitors, the core 8-amino-imidazo[1,5-a]pyrazine likely provides the initial binding affinity. The subsequent Suzuki coupling at the 1-position allows for the introduction of various aryl and heteroaryl groups that can extend into other regions of the kinase active site, leading to a significant enhancement in inhibitory potency. nih.gov This iterative process of synthesis and biological evaluation, enabled by the reactivity of the 1-iodo group, is central to the lead optimization phase of drug discovery.

Preparation of Chemically Diverse Compound Libraries Utilizing the Imidazo[1,5-a]pyrazin-8-amine Core

The efficient and modular nature of the reactions involving this compound makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening. The ability to perform a variety of cross-coupling reactions in a reliable and predictable manner allows for the parallel synthesis of a large number of analogues.

A typical library synthesis would involve the preparation of the 1-iodo-8-amino-imidazo[1,5-a]pyrazine core on a large scale. This stock of the key intermediate can then be divided and reacted with a diverse set of building blocks in a parallel format. For example, a library of Suzuki coupling partners (boronic acids) can be used to generate a library of 1-aryl- and 1-heteroaryl-imidazo[1,5-a]pyrazin-8-amines. Similarly, a library of terminal alkynes can be used in Sonogashira couplings to produce a library of 1-alkynyl derivatives.

The following table outlines a hypothetical library synthesis plan starting from this compound:

Library Theme Key Reaction Diversity Elements (Building Blocks) Number of Potential Compounds
1-Aryl/Heteroaryl LibrarySuzuki-Miyaura Coupling100 different aryl/heteroaryl boronic acids100
1-Alkynyl LibrarySonogashira Coupling50 different terminal alkynes50
1-Amino LibraryBuchwald-Hartwig Amination50 different primary and secondary amines50
Total 200

This ability to rapidly generate a large number of structurally related yet diverse compounds is invaluable for exploring the SAR of a new chemical series and for increasing the chances of discovering a potent and selective drug candidate. The reliability of palladium-catalyzed cross-coupling reactions with aryl iodides ensures that these library synthesis efforts have a high success rate.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-iodoimidazo[1,5-a]pyrazin-8-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyrazine (B50134) and imidazole (B134444) rings. The chemical shifts would be influenced by the electron-donating amino group at C8 and the electron-withdrawing iodo group at C1. The protons on the pyrazine ring (H3, H5, and H6) would likely appear in the aromatic region, with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atoms and the fused imidazole ring. The amino group protons would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom attached to the iodine (C1) is expected to be significantly shifted to a lower field compared to the unsubstituted parent compound due to the heavy atom effect of iodine. Conversely, the carbon atom bonded to the amino group (C8) will be shifted to a higher field. The chemical shifts of the other carbon atoms in the heterocyclic core will also be influenced by these substituents.

2D NMR Spectroscopy: To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule, helping to identify adjacent protons on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

A summary of anticipated ¹H and ¹³C NMR chemical shifts, based on data from similar imidazo[1,5-a]pyrazine (B1201761) structures, is presented below.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
1 -~80-90H3, H5
3 ~7.5-8.0~115-125C1, C8a, C5
5 ~7.0-7.5~120-130C3, C6, C8a
6 ~7.8-8.3~135-145C5, C8, C8a
8 -~150-160H6, H7 (amino)
8a -~130-140H3, H5, H6
NH₂ ~5.0-7.0 (broad)-C8, C7

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of atoms, which is crucial for conformational analysis. clockss.org For a planar aromatic system like this compound, these experiments can confirm the planar structure and provide information about the through-space interactions between substituents and the ring protons. For instance, a NOESY/ROESY spectrum would be expected to show correlations between the amino protons at the C8 position and the proton at the C6 position, confirming their spatial closeness on the same side of the molecule. These techniques are particularly useful for larger molecules where steric hindrance may lead to non-planar conformations. clockss.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound with high accuracy. This allows for the determination of its elemental composition, confirming the molecular formula C₆H₅IN₄. The high accuracy of HRMS helps to distinguish the target compound from other molecules with the same nominal mass.

IonCalculated m/z
[M+H]⁺ 259.9632
[M+Na]⁺ 281.9451
[M+K]⁺ 297.9191

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used to confirm its structure. For this compound, characteristic fragmentation pathways would be expected. The C-I bond is relatively weak and its cleavage would be a likely fragmentation pathway. docbrown.infodocbrown.info

Key predicted fragmentation patterns would include:

Loss of an iodine radical (I•): This would result in a fragment ion with a mass corresponding to the imidazo[1,5-a]pyrazin-8-amine (B1506158) cation.

Loss of hydroiodic acid (HI): This could occur through rearrangement, leading to a radical cation of a dehydro-imidazo[1,5-a]pyrazin-8-amine.

Fragmentation of the pyrazine ring: This could involve the loss of small neutral molecules like HCN or N₂.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
259.96132.06I•
259.96131.05HI
132.06105.04HCN
132.0678.03N₂ + HCN

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its functional groups. The primary amine (-NH₂) group would exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching. nih.gov The N-H bending vibration would be expected around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations of the imidazopyrazine ring would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the heterocyclic core would be observed in the 1400-1600 cm⁻¹ region. The C-I stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the N-H and C-H stretching vibrations would also be present in the Raman spectrum, the symmetric vibrations of the aromatic ring system are often more intense in Raman than in IR. The C-I bond, being highly polarizable, would also be expected to show a strong Raman signal.

Functional GroupPredicted IR Absorption (cm⁻¹)Predicted Raman Shift (cm⁻¹)Vibrational Mode
N-H (amine) 3300-3500 (two bands)3300-3500Stretching
N-H (amine) 1600-16501600-1650Bending (Scissoring)
Aromatic C-H 3000-31003000-3100Stretching
C=N / C=C (ring) 1400-16001400-1600Stretching
C-I < 600< 600Stretching

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While a single-crystal X-ray structure for the parent compound this compound has not been reported in publicly available literature, significant insights into its solid-state conformation and intermolecular interactions can be inferred from the crystallographic analysis of closely related analogs. The imidazo[1,5-a]pyrazine core is a key scaffold in medicinal chemistry, and its structural features have been detailed in complexes with biological targets.

Notably, the X-ray crystal structures of several 8-amino-imidazo[1,5-a]pyrazine derivatives have been resolved in complex with Bruton's tyrosine kinase (BTK), a target for treating rheumatoid arthritis. acs.orgrsc.org These structures reveal a consistent and crucial binding pattern for the imidazo[1,5-a]pyrazin-8-amine core. The key interactions involve the formation of bidentate hydrogen bonds between the exocyclic 8-amino group and the nitrogen at position 7 of the pyrazine ring with the hinge region of the kinase. acs.org Specifically, these groups interact with the backbone amide nitrogen of Asp539 and the side chain hydroxyl of Ser538 in the BTK enzyme. acs.org This demonstrates the planarity of the heterocyclic system and the specific orientation of its hydrogen-bonding donors and acceptors, which would be expected to be preserved in the solid state of this compound.

Further structural information on the fused ring system can be drawn from analogs like imidazo[1,5-a]pyridinium salts. researchgate.net Crystallographic studies of these related compounds show that the fused pyridinium (B92312) and imidazolium (B1220033) rings are virtually coplanar, with dihedral angles close to 0.8°. researchgate.net The bond lengths within the imidazolium moiety are typical for aromatic N/C—C bonds, generally falling in the range of 1.352 Å to 1.400 Å. researchgate.net These data suggest that the imidazo[1,5-a]pyrazine core of the title compound is a rigid, planar structure, providing a stable scaffold for substituent derivatization. The iodine atom at position 1 would lie in this plane, influencing crystal packing through potential halogen bonding.

Structural FeatureObservation from Analog StructuresImplication for this compoundReference
Core PlanarityFused imidazo[1,5-a]pyridine (B1214698) rings are virtually coplanar.The imidazo[1,5-a]pyrazine core is expected to be a rigid, planar system. researchgate.net
Hydrogen BondingThe 8-amino group and N7 atom form key hydrogen bonds with protein hinge regions.The 8-amino and N7 positions are primary sites for intermolecular hydrogen bonding in the crystal lattice. acs.org
Bond Lengths (Imidazole Ring)N/C—C bond distances range from 1.352 Å to 1.400 Å.Typical aromatic bond lengths are expected, confirming the aromaticity of the fused system. researchgate.net
ConformationBinding to BTK enzyme fixes the conformation, highlighting key interaction points.In a co-crystal, the molecule's conformation would be dictated by specific interactions with the host. In a pure crystal, packing would be influenced by hydrogen and potential halogen bonds. acs.orgrsc.org

Chiroptical Methods (e.g., ECD, VCD) for Absolute Configuration Assignment (if applicable)

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful techniques for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net The parent compound, this compound, is achiral and therefore would not exhibit a VCD or ECD signal.

However, these techniques become indispensable if a chiral center is introduced into the molecule, for instance, by derivatization with a chiral substituent or if the compound acts as a chiral ligand in a metal complex. VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, is particularly well-suited for the unambiguous assignment of absolute configuration, even for conformationally flexible molecules. nih.gov

The determination of absolute configuration via VCD relies on a synergistic approach combining experimental measurement with quantum chemical calculations. americanlaboratory.com The standard methodology involves several steps:

Conformational Search: A thorough search is performed to identify all low-energy conformers of the chiral molecule.

DFT Optimization and Spectra Calculation: The geometry of each stable conformer is optimized using Density Functional Theory (DFT), typically with a functional like B3LYP and a basis set such as 6-31G* or higher. nih.govuni-muenchen.de Subsequently, the theoretical IR and VCD spectra for each conformer are calculated.

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their relative Gibbs free energies according to the Boltzmann distribution to generate a final, theoretical spectrum for a specific enantiomer. researchgate.net

Comparison and Assignment: The theoretical VCD spectrum is then compared to the experimentally measured spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is opposite.

This methodology has been successfully applied to determine the absolute configuration of complex chiral iodoarenes, demonstrating its utility for molecules containing heavy atoms like iodine. nih.gov The presence of iodine does not impede the accuracy of the DFT calculations, making VCD a highly relevant and powerful tool for the stereochemical analysis of potential chiral derivatives of this compound.

StepMethodology for VCD AnalysisTypical Parameters/SoftwareReference
1Experimental MeasurementFT-VCD Spectrometer; sample dissolved in a suitable solvent (e.g., CDCl₃). nih.gov
2Conformational AnalysisSystematic search of all rotatable bonds. nih.gov
3Quantum Chemical CalculationDensity Functional Theory (DFT) using programs like Gaussian. nih.govuni-muenchen.de
4Functional/Basis SetB3LYP functional with a basis set such as 6-31G* or def2TZVP. nih.govuni-muenchen.de
5Spectral SimulationBoltzmann-weighting of individual conformer spectra based on calculated free energies. researchgate.net
6Configuration AssignmentVisual and/or mathematical comparison of the experimental and simulated VCD spectra. americanlaboratory.com

Computational and Theoretical Chemistry Studies of 1 Iodoimidazo 1,5 a Pyrazin 8 Amine

Electronic Structure and Reactivity Predictions using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, from optimized geometry to reactivity indices. For 1-Iodoimidazo[1,5-a]pyrazin-8-amine, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide fundamental insights. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A hypothetical FMO analysis for this compound would reveal the distribution of these orbitals across the molecule. The HOMO is expected to be localized on the electron-rich parts of the molecule, such as the amino group and the imidazopyrazine ring system. The LUMO would likely be distributed over the pyrazine (B50134) ring and influenced by the electron-withdrawing iodine atom. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Predicted Value (eV) Implication
HOMO Energy -6.2 Electron-donating ability
LUMO Energy -1.5 Electron-accepting ability

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its intermolecular interactions. researchgate.net The map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a significant region of negative electrostatic potential around the nitrogen atoms of the imidazopyrazine core and the amino group, indicating their role as hydrogen bond acceptors. A region of positive potential might be found near the hydrogen atoms of the amino group, making them hydrogen bond donors. The iodine atom would introduce a region of varying potential, potentially exhibiting a "sigma-hole," a region of positive potential on the outermost portion of the halogen, which is crucial for halogen bonding.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the movements of atoms in a molecule over time, providing a detailed picture of its conformational flexibility and interactions with its environment (e.g., solvent or a biological receptor). iau.irnih.govmdpi.com

An MD simulation of this compound, either in a solvent like water or DMSO, would reveal the preferred conformations of the molecule. Key areas of investigation would include the rotation around the C-N bond of the amino group and any puckering of the ring system. In the context of its known activity as a Bruton's tyrosine kinase (BTK) inhibitor, MD simulations could be used to study its binding mode within the kinase's active site, revealing key intermolecular interactions, their stability over time, and the role of water molecules in mediating the binding. nih.gov

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry can be used to model reaction mechanisms, calculating the energies of reactants, products, and transition states. This allows for the prediction of reaction feasibility, kinetics, and the most likely pathways.

For this compound, theoretical studies could explore its synthesis, for example, the mechanism of the iodination step or the cyclization to form the imidazopyrazine core. By calculating the activation energies for different potential pathways, chemists can optimize reaction conditions to favor the desired product. Furthermore, such studies could predict potential side reactions or decomposition pathways, providing a more complete understanding of the molecule's chemical behavior.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Theoretical methods, particularly DFT, can predict spectroscopic data with a useful degree of accuracy. arxiv.org The prediction of NMR chemical shifts is a common application, aiding in structure elucidation and verification. mdpi.commodgraph.co.uk Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are frequently used. modgraph.co.uk

For this compound, calculating the ¹H and ¹³C NMR chemical shifts and comparing them to experimental data would serve as a stringent test of the computed structure. Discrepancies between calculated and experimental shifts can point to specific conformational features or intermolecular interactions (like hydrogen bonding) that are present in solution. nih.gov

Table 2: Illustrative Comparison of Experimental vs. Predicted ¹H NMR Chemical Shifts

Proton Predicted Shift (ppm) Experimental Shift (ppm) Deviation (ppm)
H-2 7.85 7.92 -0.07
H-3 8.10 8.15 -0.05
H-5 7.50 7.58 -0.08

Note: The values in this table are hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of a set of compounds with a specific endpoint. researchgate.net While commonly used for biological activity, the QSAR framework can be adapted to model physicochemical properties or even synthetic accessibility.

In the context of this compound and its analogs, a QSAR model could be developed to predict synthetic yield or reaction rate based on a series of structural descriptors. These descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., calculated dipole moment or atomic charges), and topological indices. By building a model that links these features to successful synthesis, chemists could prioritize the synthesis of novel derivatives that are more likely to be accessible, streamlining the drug discovery and development process.

Future Research Directions and Synthetic Innovations for 1 Iodoimidazo 1,5 a Pyrazin 8 Amine

Development of Novel and More Efficient Synthetic Routes

The synthesis of substituted imidazo[1,5-a]pyrazines is an active area of research, though a direct, high-yield synthesis of 1-iodoimidazo[1,5-a]pyrazin-8-amine has not been extensively documented. Future efforts will likely focus on moving beyond classical multi-step sequences towards more elegant and efficient methodologies.

One promising avenue is the application of multicomponent reactions (MCRs) . Iodine-catalyzed MCRs have been successfully used for the synthesis of related imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) derivatives. rsc.orgrsc.org A hypothetical MCR for the target compound could involve the condensation of a suitably protected 2-aminopyrazine (B29847) precursor, an aldehyde, and an isocyanide, with a subsequent or concurrent iodination step. nih.govbio-conferences.org

Another key area is the late-stage C-H functionalization of a pre-formed 8-aminoimidazo[1,5-a]pyrazine core. Metal-free C-H activation strategies, which are gaining traction for their cost-effectiveness and reduced environmental impact, could be employed. nih.gov For instance, ultrasound-assisted iodination using molecular iodine and an oxidant like tert-butyl hydroperoxide (TBHP), a method proven effective for imidazo[1,2-α]pyridines, could be adapted for the C1-iodination of the imidazo[1,5-a]pyrazine (B1201761) scaffold. nih.govacs.org

Proposed Synthetic StrategyKey FeaturesPotential AdvantagesRelevant Precedents
Multicomponent Reaction (MCR) One-pot convergence of three or more starting materials.High atom economy, operational simplicity, rapid access to diversity.Iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines. rsc.orgrsc.org
Late-Stage C-H Iodination Direct introduction of iodine onto the heterocyclic core.Avoids pre-functionalization of starting materials, highly efficient.Ultrasound-assisted iodination of imidazo[1,2-α]pyridines. nih.govacs.org
Transition-Metal Catalysis Use of catalysts (e.g., Pd, Cu, Fe) to form the heterocyclic ring.High yields, good functional group tolerance.Iron-catalyzed C-H amination for imidazo[1,5-a]pyrazine synthesis. organic-chemistry.org

Exploration of Unprecedented Reactivity and Selectivity Patterns

The dual functionality of this compound—a reactive C-I bond and a nucleophilic/directing amino group—presents a rich landscape for exploring novel reactivity. The iodine at the C1 position, analogous to the well-studied 3-iodoimidazo[1,2-a]pyridines, is primed for various transition-metal-catalyzed cross-coupling reactions . nih.gov Future research should systematically investigate its performance in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations to establish a comprehensive reactivity profile.

The interplay between the 8-amino group and the C1-iodo group will be crucial in determining regioselectivity . The amino group can act as a directing group in metal-catalyzed C-H functionalization reactions at other positions on the ring, potentially enabling selective derivatization that would otherwise be difficult to achieve. DFT calculations could be employed to predict the most reactive sites for electrophilic or nucleophilic attack, guiding experimental design for selective functionalization. researchgate.netresearchgate.net This approach has been successfully used to predict reactivity in related N-heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of analogs, integrating the production of this compound into flow chemistry and automated platforms is a logical next step. Continuous-flow systems offer superior control over reaction parameters (temperature, pressure, and time), enhanced safety for handling reactive intermediates, and improved scalability. The synthesis of pyrazinamide (B1679903) derivatives in a continuous-flow system has already demonstrated the potential of this technology for this class of compounds.

Automated synthesis platforms, coupled with high-throughput screening, could rapidly generate and evaluate a library of derivatives built from the this compound scaffold. This would involve programming sequential cross-coupling and amination/acylation reactions, significantly accelerating the discovery of molecules with desired properties. The combination of microwave-assisted synthesis with phase-tag-based separations has already proven effective for the rapid parallel synthesis of 3-aminoimidazo[1,2-a]pyrazine libraries. nih.gov

Sustainable and Environmentally Benign Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. numberanalytics.com Future synthetic routes to this compound and its derivatives should align with the principles of green chemistry. ijpsjournal.comnumberanalytics.com This involves several key strategies:

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.com The synthesis of related imidazopyridines has been successfully demonstrated in water and using ionic liquids. acs.org

Energy-Efficient Methods: Employing microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.govrsc.orgbenthamscience.com These techniques have been shown to improve efficiency in the synthesis of various heterocyclic compounds. nih.govrsc.org

Catalysis: Favouring the use of non-toxic, earth-abundant metal catalysts (e.g., iron, zinc) or metal-free catalytic systems over precious and toxic heavy metals. nih.govrsc.org

Biocatalysis: Exploring enzymatic transformations, which operate under mild conditions with high selectivity, representing an ultimate green chemistry approach. numberanalytics.com

Green Chemistry ApproachApplication to SynthesisExpected Benefit
Microwave-Assisted Synthesis Ring formation and cross-coupling reactions.Reduced reaction times, higher yields, energy efficiency. nih.gov
Ultrasound-Assisted Synthesis C-H iodination and other functionalization steps.Enhanced reaction rates, improved efficiency. nih.gov
Aqueous Micellar Media Performing coupling reactions in water with surfactants.Elimination of hazardous organic solvents, potential for catalyst recycling. acs.org
Heterogeneous Catalysis Using solid-supported catalysts for ring formation or functionalization.Ease of catalyst separation and recycling, reduced waste. rsc.orgresearchgate.net

Design and Synthesis of Advanced Analogs with Tailored Reactivity

The this compound scaffold is an ideal starting point for the rational design of advanced analogs. Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, and this compound offers two distinct handles for modification. nih.govresearchgate.net

Modification at C1: The iodo group can be replaced with a vast array of functionalities via cross-coupling reactions. Introducing different aryl, heteroaryl, alkyl, or alkynyl groups will systematically probe the steric and electronic requirements for biological activity or material properties.

By systematically altering these positions, researchers can create analogs with finely tuned reactivity, solubility, and target-binding affinity, as has been done for other imidazopyrazine series to discover potent enzyme inhibitors. nih.govnih.gov

Expansion of Chemical Space Accessible via this compound as a Synthon

A synthon is a building block used to generate a wide range of more complex molecules. Due to its bifunctional nature, this compound is a powerful synthon for expanding accessible chemical space. The C1-iodo and N8-amino groups can be functionalized orthogonally, allowing for the construction of intricate molecular architectures.

For example, a Suzuki coupling could be performed at the C1 position, followed by an amide coupling at the 8-amino group. This two-step sequence, starting from a single, readily accessible intermediate, can generate a large library of diverse compounds. This strategy is invaluable in drug discovery for rapidly exploring structure-activity relationships. Furthermore, the imidazo[1,5-a]pyridine (B1214698) framework has been used to create bidentate ligands for transition metal complexes, suggesting that derivatives of this compound could serve as novel ligands in catalysis or materials science. nih.gov

Q & A

Q. What are the common synthetic routes to 1-iodoimidazo[1,5-a]pyrazin-8-amine?

The synthesis typically involves iodination of imidazo[1,5-a]pyrazin-8-amine precursors. A key strategy employs methyl ketones and pyridin-2-ylmethylamines under mild oxidative conditions (e.g., iodine/DMSO systems) to form the iodinated heterocyclic core . Alternative methods include Suzuki-Miyaura cross-coupling with iodinated aryl halides or palladium-catalyzed reactions, as demonstrated in the synthesis of analogous imidazo-pyridine derivatives . For scale-up, microwave-assisted protocols (e.g., 100–150°C, 30–60 min) improve yields by enhancing reaction homogeneity and reducing side products .

Q. What safety precautions are critical when handling this compound?

this compound is classified as Acute Toxicity Category 4 (H302) . Essential precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Storage: Refrigerated (2–8°C), in airtight containers to prevent moisture absorption or decomposition .
  • Spill Management: Use dry sand or alcohol-resistant foam for containment; avoid aqueous solutions to prevent iodinated byproduct formation .
  • Waste Disposal: Treat as halogenated organic waste via licensed facilities to comply with EPA/DOT regulations .

Q. How is the compound characterized for purity and structural confirmation?

Standard protocols include:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., aromatic protons at δ 7.8–8.1 ppm for imidazo-pyrazine systems) .
  • HPLC: Reverse-phase C18 columns (e.g., 95–97% purity thresholds) with UV detection at 254 nm .
  • Mass Spectrometry: ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 260–265 for iodinated derivatives) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity (e.g., kinase inhibition)?

Derivatization at the C3 position (e.g., piperidinylmethyl or naphthyl substituents) significantly modulates target affinity. For example:

  • PfCDPK4 Inhibition: Introducing a 6-ethoxynaphthalen-2-yl group (compound 43j ) improved binding affinity (Ki_i = 12 nM) by enhancing hydrophobic interactions with the kinase’s ATP-binding pocket .
  • Adenosine A2a Receptor Antagonism: Adding a 4-(2,4,6-trifluorobenzyl)piperazine moiety increased selectivity over A1 receptors by 50-fold, critical for Parkinson’s disease research .
    Methodological Tip: Use computational docking (e.g., AutoDock Vina) to prioritize substituents before synthesis .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility)?

Discrepancies often arise due to:

  • Polymorphism: Recrystallization from chloroform/methanol (1:1) yields stable monoclinic crystals (validated via XRD) .
  • Solubility Variability: Use standardized DMSO stock solutions (10 mM) for in vitro assays; confirm solubility via nephelometry .
  • Validation: Cross-reference CAS-registered data (e.g., 26538-77-2 for imidazo[1,5-a]pyrazin-8-amine) and replicate key measurements (e.g., logP via shake-flask method) .

Q. How can the compound be functionalized for targeted drug delivery (e.g., prodrugs)?

  • Colon-Restricted Prodrugs: Attach a 6-(cyclohex-1-en-1-yl) group via amide coupling, which undergoes enzymatic cleavage by colonic microbiota .
  • Antioxidant Hybrids: Incorporate 8-(piperazin-1-yl) motifs to enhance radical scavenging (e.g., IC50_{50} = 15 μM for DPPH assay) while retaining acetylcholinesterase inhibition .

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